N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide
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Overview
Description
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 2-aminopyridine with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(pyridin-2-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide
- Pyridine-2-carboxamide derivatives
- Nicotinamide analogs
Uniqueness
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyridine ring and a carboxamide group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C18H14N4O2 |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[2-(pyridin-2-ylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-8-11-19-12-9-13)21-15-6-2-1-5-14(15)18(24)22-16-7-3-4-10-20-16/h1-12H,(H,21,23)(H,20,22,24) |
InChI Key |
FBSDIMFXTWQUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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